(R)-4-(Tert-butoxy)-4-oxo-2-(4-(trifluoromethyl)phenyl)butanoic acid
CAS No.:
Cat. No.: VC20377473
Molecular Formula: C15H17F3O4
Molecular Weight: 318.29 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C15H17F3O4 |
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Molecular Weight | 318.29 g/mol |
IUPAC Name | (2R)-4-[(2-methylpropan-2-yl)oxy]-4-oxo-2-[4-(trifluoromethyl)phenyl]butanoic acid |
Standard InChI | InChI=1S/C15H17F3O4/c1-14(2,3)22-12(19)8-11(13(20)21)9-4-6-10(7-5-9)15(16,17)18/h4-7,11H,8H2,1-3H3,(H,20,21)/t11-/m1/s1 |
Standard InChI Key | YJPTUQCECVZODH-LLVKDONJSA-N |
Isomeric SMILES | CC(C)(C)OC(=O)C[C@H](C1=CC=C(C=C1)C(F)(F)F)C(=O)O |
Canonical SMILES | CC(C)(C)OC(=O)CC(C1=CC=C(C=C1)C(F)(F)F)C(=O)O |
Introduction
Chemical Identity and Structural Features
Molecular Characteristics
The compound’s systematic IUPAC name reflects its stereochemistry and functional groups: (2R)-4-[(2-methylpropan-2-yl)oxy]-4-oxo-2-[4-(trifluoromethyl)phenyl]butanoic acid. Key properties include:
Property | Value |
---|---|
Molecular Formula | C₁₅H₁₇F₃O₄ |
Molecular Weight | 318.29 g/mol |
CAS Number | 1956437-64-1 |
SMILES | CC(C)(C)OC(=O)CC@HC(=O)O |
InChIKey | YJPTUQCECVZODH-LLVKDONJSA-N |
The tert-butoxy group enhances solubility in organic solvents, while the trifluoromethylphenyl moiety contributes to metabolic stability and lipophilicity .
Stereochemical Significance
The (R)-configuration at the α-carbon is critical for its interaction with biological targets. Enantiomers of this compound, such as the (S)-form (CAS 1956437-58-3), exhibit distinct physicochemical and pharmacological profiles, underscoring the importance of chiral resolution in synthesis .
Synthesis and Reactivity
Synthetic Pathways
The synthesis typically involves multi-step reactions:
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Friedel-Crafts Acylation: Reaction of succinic anhydride with 4-(trifluoromethyl)benzene to form the ketone intermediate .
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Chiral Resolution: Asymmetric synthesis or enzymatic methods to isolate the (R)-enantiomer.
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Esterification/Protection: Introduction of the tert-butoxy group via esterification with tert-butanol under acidic conditions .
Key challenges include optimizing enantiomeric excess (ee) and yield during chiral resolution. For instance, enzymatic resolution using lipases has been reported to achieve >90% ee for similar compounds .
Chemical Reactivity
The ketone and carboxylic acid groups enable diverse transformations:
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Nucleophilic Additions: The ketone undergoes Grignard or hydride reductions to form secondary alcohols.
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Ester Hydrolysis: The tert-butoxy ester can be cleaved under acidic conditions (e.g., HCl in dioxane) to yield the free carboxylic acid.
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Amide Coupling: The acid reacts with amines via carbodiimide-mediated coupling to form pharmacologically relevant amides .
Applications in Drug Discovery
Intermediate in API Synthesis
The compound serves as a chiral building block for:
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Protease Inhibitors: Its carboxylic acid group facilitates incorporation into peptidomimetics targeting viral proteases .
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Kinase Inhibitors: The trifluoromethylphenyl moiety is a common pharmacophore in kinase inhibitors (e.g., EGFR and JAK inhibitors).
Pharmacokinetic Optimization
The tert-butoxy group improves metabolic stability by shielding the ester from hydrolytic enzymes, while the trifluoromethyl group enhances membrane permeability . Comparative studies show a 2–3-fold increase in half-life for analogs with similar substituents .
Comparative Analysis with Analogues
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